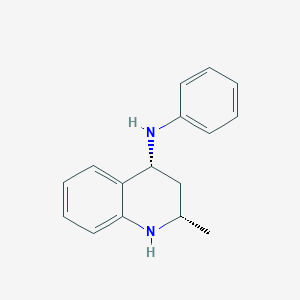
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of carbamate esters It is characterized by the presence of a carbamic acid esterified with a methyl group and a phenyl group, along with a 5-iodo-pyrazol-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the esterification of carbamic acid derivatives with appropriate reagents. One common method is the reaction of phenyl isocyanate with methyl alcohol in the presence of a base to form the methyl ester. The 5-iodo-pyrazol-1-yl moiety can be introduced through a substitution reaction involving pyrazole and iodine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The 5-iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylcarbamate: Similar structure but lacks the 5-iodo-pyrazol-1-yl moiety.
Phenylcarbamic acid methyl ester: Another related compound with similar functional groups.
Uniqueness
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the presence of the 5-iodo-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H10IN3O2 |
|---|---|
Peso molecular |
343.12 g/mol |
Nombre IUPAC |
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10IN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-10(12)7-8-13-15/h2-8H,1H3 |
Clave InChI |
OKCMGYKZBLNIQR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)ON2C(=CC=N2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetate](/img/structure/B8374577.png)
![1,1-Dimethylethyl [3-(5,6,7,8-tetrahydro-8-quinolinylamino)propyl]carbamate](/img/structure/B8374584.png)

![4-Methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-triene](/img/structure/B8374596.png)
![Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylate](/img/structure/B8374601.png)




